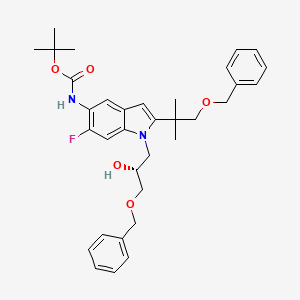
nickel;tricyclohexylphosphanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “nickel;tricyclohexylphosphanium;dichloride” is a chemical entity with specific properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. For “nickel;tricyclohexylphosphanium;dichloride,” the exact synthetic route is not specified in the available data. general synthetic methods for similar compounds often include:
Stepwise Synthesis: Involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Use of catalysts to accelerate the reaction rate and improve yield.
Temperature and Pressure Control: Specific temperature and pressure conditions to optimize the reaction.
Industrial Production Methods
Industrial production methods for chemical compounds usually involve large-scale synthesis with considerations for cost, efficiency, and safety. Common methods include:
Batch Processing: Producing the compound in batches with controlled reaction conditions.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
化学反応の分析
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: Loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: Gain of electrons, typically involving reducing agents like hydrogen.
Substitution: Replacement of one atom or group in the molecule with another.
Addition: Atoms or groups are added to a molecule without removing any atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metals like palladium or platinum.
Solvents: Such as water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, compounds like “nickel;tricyclohexylphosphanium;dichloride” are often used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.
Biology
In biological research, such compounds can be used to study biochemical pathways and interactions. They might act as inhibitors or activators of specific enzymes or receptors.
Medicine
In medicine, chemical compounds are crucial for drug development. They can be used to design new therapeutic agents or to study the pharmacokinetics and pharmacodynamics of existing drugs.
Industry
Industrially, these compounds can be used in the production of materials, such as polymers, coatings, and adhesives. They may also be involved in processes like water treatment or the manufacture of electronic components.
作用機序
The mechanism of action for a chemical compound involves its interaction with molecular targets and the pathways it affects. For “nickel;tricyclohexylphosphanium;dichloride,” the specific mechanism is not detailed, but general principles include:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Metabolic Pathways: Affecting the synthesis or breakdown of biomolecules.
Altering Cellular Processes: Such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
Compounds similar to “nickel;tricyclohexylphosphanium;dichloride” can be identified based on structural or functional similarities. Examples might include other organic molecules with similar functional groups or reactivity.
Uniqueness
The uniqueness of “this compound” would be determined by its specific chemical structure, reactivity, and applications. Factors like stability, solubility, and biological activity can set it apart from other compounds.
Conclusion
While detailed information about “this compound” is limited, understanding its potential preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its significance in various fields. Further research and data are needed to fully elucidate its properties and uses.
特性
IUPAC Name |
nickel;tricyclohexylphosphanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIGVQYBELEZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68Cl2NiP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)

![(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol](/img/structure/B8117318.png)
![Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate](/img/structure/B8117331.png)

![potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide](/img/structure/B8117355.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B8117375.png)
![3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione](/img/structure/B8117388.png)


